molecular formula C15H11FO4 B4970853 5-formyl-2-methoxyphenyl 4-fluorobenzoate

5-formyl-2-methoxyphenyl 4-fluorobenzoate

Cat. No. B4970853
M. Wt: 274.24 g/mol
InChI Key: AFIXHGHDEVUSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-formyl-2-methoxyphenyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a unique chemical structure that makes it ideal for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of 5-formyl-2-methoxyphenyl 4-fluorobenzoate is not well understood. However, studies have suggested that this compound may act as a potential inhibitor of certain enzymes. Additionally, this compound may also have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
5-formyl-2-methoxyphenyl 4-fluorobenzoate has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-formyl-2-methoxyphenyl 4-fluorobenzoate in laboratory experiments is its unique chemical structure, which makes it ideal for use in various organic syntheses. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for research on 5-formyl-2-methoxyphenyl 4-fluorobenzoate. One potential direction is to further explore the mechanism of action of this compound, which may lead to the discovery of new applications in various fields. Additionally, future research may focus on the synthesis of new derivatives of this compound, which may have improved properties and potential applications. Finally, research may also focus on the development of new methods for synthesizing this compound, which may make it more readily available for use in laboratory experiments.

Synthesis Methods

The synthesis of 5-formyl-2-methoxyphenyl 4-fluorobenzoate involves several steps. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride, which leads to the formation of 4-fluorobenzoyl chloride. The second step involves the reaction of 2-methoxyphenol with the 4-fluorobenzoyl chloride, which leads to the formation of 5-formyl-2-methoxyphenyl 4-fluorobenzoate.

Scientific Research Applications

5-formyl-2-methoxyphenyl 4-fluorobenzoate has been extensively used in scientific research due to its potential applications in various fields. This compound has been used in the synthesis of various organic compounds, including benzothiazoles, benzimidazoles, and benzoxazoles. Additionally, this compound has been used as a ligand in the synthesis of metal complexes.

properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-19-13-7-2-10(9-17)8-14(13)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIXHGHDEVUSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Formyl-2-methoxyphenyl) 4-fluorobenzoate

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